![molecular formula C8H6ClNOS B12872386 2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)
2-(Chloromethyl)-6-mercaptobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-6-mercaptobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole ring substituted with a chloromethyl group at the 2-position and a mercapto group at the 6-position, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-mercaptobenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then further reacted with appropriate reagents to introduce the mercapto group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-6-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the mercapto group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the mercapto group.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.
Oxidation Products: Disulfides are common oxidation products.
Reduction Products: Thiols are typical reduction products.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-6-mercaptobenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals with antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Material Science: It is employed in the development of new materials with specific electronic and optical properties.
Chemical Synthesis: The compound is a valuable building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-6-mercaptobenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to active sites or receptor domains, thereby blocking the biological activity of the target molecule. The presence of the chloromethyl and mercapto groups allows for interactions with various molecular targets, influencing pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)benzoxazole: Lacks the mercapto group, which may reduce its reactivity and versatility in chemical synthesis.
6-Mercaptobenzoxazole: Lacks the chloromethyl group, which may limit its use in substitution reactions.
2-(Bromomethyl)-6-mercaptobenzo[d]oxazole: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and the types of reactions it undergoes.
Uniqueness
2-(Chloromethyl)-6-mercaptobenzo[d]oxazole is unique due to the presence of both chloromethyl and mercapto groups, providing a combination of reactivity and versatility that is not found in similar compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research.
Eigenschaften
Molekularformel |
C8H6ClNOS |
|---|---|
Molekulargewicht |
199.66 g/mol |
IUPAC-Name |
2-(chloromethyl)-1,3-benzoxazole-6-thiol |
InChI |
InChI=1S/C8H6ClNOS/c9-4-8-10-6-2-1-5(12)3-7(6)11-8/h1-3,12H,4H2 |
InChI-Schlüssel |
JUSSMMXYEYSQKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S)OC(=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone](/img/structure/B12872310.png)
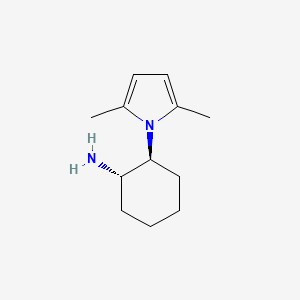

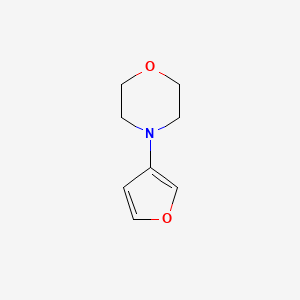
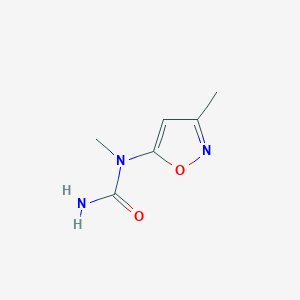
![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)

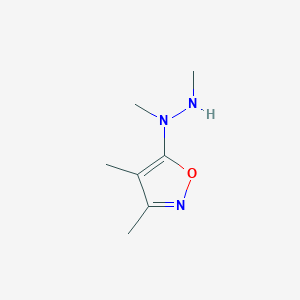
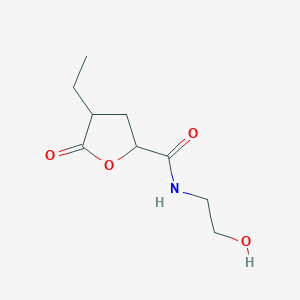
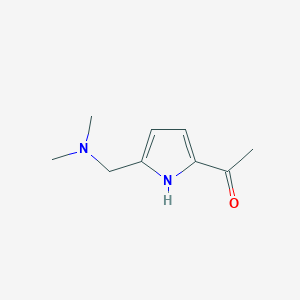
![(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)

